11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
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Overview
Description
11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, an acetylamino group, and a long undecanoic acid chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid typically involves multiple steps. The process begins with the preparation of the thiazolidinone ring, which is achieved through the reaction of a thioamide with an α-haloketone under basic conditions. The acetylamino group is introduced via acetylation of an amine precursor. The final step involves the coupling of the thiazolidinone intermediate with undecanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the thiazolidinone formation and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Its unique structure makes it a candidate for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetylamino group may enhance the compound’s binding affinity to its targets, while the undecanoic acid chain can facilitate membrane permeability, allowing the compound to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is unique due to its combination of a thiazolidinone ring, an acetylamino group, and a long undecanoic acid chain. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C23H31N3O4S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
11-[5-[(4-acetamidophenyl)iminomethyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]undecanoic acid |
InChI |
InChI=1S/C23H31N3O4S2/c1-17(27)25-19-13-11-18(12-14-19)24-16-20-22(30)26(23(31)32-20)15-9-7-5-3-2-4-6-8-10-21(28)29/h11-14,16,30H,2-10,15H2,1H3,(H,25,27)(H,28,29) |
InChI Key |
IAYZFUWVQFLLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)CCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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